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Compound of Interest

Compound Name: 3-(Carboxymethoxy)benzoic acid

Cat. No.: B179843 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for 3-
(Carboxymethoxy)benzoic acid. Due to the limited availability of published experimental

spectra for 3-(Carboxymethoxy)benzoic acid, this document presents predicted data and

data from its close structural analog, 3-methoxybenzoic acid, for comparative purposes. The

structural difference is the substitution of a methyl group in 3-methoxybenzoic acid with a

carboxymethyl group (-CH₂COOH) in the target compound. This guide includes comprehensive

tables of spectroscopic data, detailed experimental protocols for acquiring such data, and a

workflow diagram for spectroscopic analysis.

Spectroscopic Data
The following sections summarize the expected and comparative spectroscopic data for 3-
(Carboxymethoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen

atoms in a molecule. For 3-(Carboxymethoxy)benzoic acid, we would expect to see signals

for the aromatic protons, the methylene protons of the carboxymethoxy group, and the acidic
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protons of the two carboxyl groups. The chemical shifts are influenced by the electron-

withdrawing nature of the carboxylic acid and ether functionalities.

Data presented below for 3-methoxybenzoic acid is for comparative purposes.

Table 1: ¹H NMR Spectral Data

Proton Assignment

Predicted Chemical Shift (δ)

for 3-

(Carboxymethoxy)benzoic

acid (ppm)

Comparative Chemical Shift

(δ) for 3-Methoxybenzoic

Acid (ppm)

Ar-H 7.2 - 7.8 7.1 - 7.7

-OCH₂- ~4.7 N/A

-OCH₃ N/A ~3.8

-COOH 10.0 - 13.0 (broad) 11.0 - 13.0 (broad)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Data for 3-methoxybenzoic acid is provided for comparison.

Table 2: ¹³C NMR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment

Predicted Chemical Shift (δ)

for 3-

(Carboxymethoxy)benzoic

acid (ppm)

Comparative Chemical Shift

(δ) for 3-Methoxybenzoic

Acid (ppm)

C=O (benzoic acid) ~167 ~167

C=O (carboxymethoxy) ~170 N/A

Ar-C (quaternary) 120 - 160 130 - 160

Ar-CH 115 - 135 114 - 130

-OCH₂- ~65 N/A

-OCH₃ N/A ~55

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The IR spectrum of 3-(Carboxymethoxy)benzoic acid is

expected to show characteristic absorptions for the O-H and C=O bonds of the carboxylic

acids, the C-O bond of the ether, and the C=C bonds of the aromatic ring.

Table 3: IR Spectral Data

Functional Group Vibrational Mode

Expected

Wavenumber (cm⁻¹)

for 3-

(Carboxymethoxy)be

nzoic acid

Comparative

Wavenumber (cm⁻¹)

for 3-

Methoxybenzoic

Acid

Carboxylic Acid O-H stretch 2500-3300 (broad) 2500-3300 (broad)[1]

Carboxylic Acid C=O stretch 1680-1720 (strong) 1680-1720 (strong)[1]

Aromatic Ring C=C stretch 1450-1600 1450-1600

Ether C-O stretch 1000-1300 1000-1300

Aromatic Ring C-H stretch 3000-3100 3000-3100
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. The

molecular weight of 3-(Carboxymethoxy)benzoic acid is 196.16 g/mol .

Table 4: Mass Spectrometry Data

Parameter

Expected Value for 3-

(Carboxymethoxy)benzoic

acid

Comparative Value for 3-

Methoxybenzoic Acid

Molecular Formula C₉H₈O₅ C₈H₈O₃[2][3][4]

Molecular Weight 196.0372 (exact mass) 152.0473 (exact mass)[2][3][4]

[M]+ (Molecular Ion) m/z 196 m/z 152[3][4]

Key Fragment Ions
m/z 137 ([M-COOH-H]⁺), m/z

121 ([M-CH₂COOH]⁺)

m/z 135 ([M-OH]⁺), m/z 107

([M-COOH]⁺)

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic acid

like 3-(Carboxymethoxy)benzoic acid.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is

critical to avoid signal overlap with the analyte.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200

ppm).

A larger number of scans is usually required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder

is obtained.

Place the powder in a pellet press and apply pressure to form a thin, transparent KBr

pellet.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is reported in terms of transmittance or absorbance versus

wavenumber.
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Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer, often via a direct insertion probe. The sample is then heated in a vacuum to

induce vaporization.

Ionization: The vaporized sample molecules are bombarded with a high-energy electron

beam (typically 70 eV) in the ion source. This process creates a positively charged molecular

ion and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector records the abundance of each ion. The

resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.
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Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179843#spectroscopic-data-for-3-carboxymethoxy-
benzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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